molecular formula C6H8F3NO2 B6267786 rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans CAS No. 2242747-92-6

rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans

Cat. No.: B6267786
CAS No.: 2242747-92-6
M. Wt: 183.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of a trifluoromethyl group and a pyrrolidine ring makes it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and trifluoromethyl-containing reagents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amination or reductive amination processes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or addition reactions.

    Resolution of Racemic Mixture: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound involves scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively. The pyrrolidine ring provides structural rigidity, facilitating binding to target sites and influencing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans
  • (2R,3R)-3-(methyl)pyrrolidine-2-carboxylic acid, trans
  • (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, cis

Uniqueness

rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans is unique due to the combination of its trifluoromethyl group and the trans configuration of the pyrrolidine ring. This configuration imparts distinct stereochemical properties, influencing its reactivity and interaction with biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

2242747-92-6

Molecular Formula

C6H8F3NO2

Molecular Weight

183.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.